molecular formula C14H17N3O5 B2471397 Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 1226455-47-5

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B2471397
CAS No.: 1226455-47-5
M. Wt: 307.306
InChI Key: ATQGURQCWWGFMF-UHFFFAOYSA-N
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Description

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the carbamate group: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Ethyl methyl carbamate: A simpler carbamate compound with different chemical properties and applications.

    2-(4-Methoxyphenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate: A related compound with a different substitution pattern on the carbamate group.

    3-[(4-Methoxyphenoxy)methyl]-3-oxetanecarboxylic acid: A compound with a similar methoxyphenoxy group but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-3-20-14(18)15-8-13-16-12(17-22-13)9-21-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQGURQCWWGFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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